

# "Quercetin 3-Caffeylrobinobioside" chemical structure and properties

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## Compound of Interest

Compound Name: Quercetin 3-Caffeylrobinobioside

Cat. No.: B15288762

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## Quercetin 3-Caffeylrobinobioside: An In-Depth Technical Guide

Disclaimer: Direct experimental data on **Quercetin 3-Caffeylrobinobioside** is not currently available in peer-reviewed literature. This guide provides a comprehensive overview based on the putative structure derived from its name and detailed information on its constituent moieties: quercetin, the caffeyl group, and robinobioside. The experimental protocols and properties described are based on established knowledge of closely related acylated flavonoid glycosides.

## Introduction

**Quercetin 3-Caffeylrobinobioside** is a complex flavonoid glycoside. As a derivative of quercetin, it belongs to a class of polyphenolic secondary metabolites widely distributed in the plant kingdom, known for their significant antioxidant and various other health-promoting properties. This compound has been reported to be isolated from *Callicarpa bodinieri* Levl., a plant used in traditional medicine. The structure of **Quercetin 3-Caffeylrobinobioside** incorporates a quercetin aglycone, a caffeyl group, and a robinobioside disaccharide. This unique combination suggests a potential for interesting biological activities, making it a compound of interest for researchers in natural product chemistry, pharmacology, and drug development.

## Chemical Structure and Properties

While the definitive experimentally determined structure of **Quercetin 3-Caffeylrobinobioside** is not published, a putative structure can be proposed based on its nomenclature. It consists of a quercetin backbone with a robinobioside disaccharide attached at the 3-hydroxyl position. Robinobioside is a disaccharide composed of rhamnose and galactose. Furthermore, a caffeyl group (derived from caffeic acid) is attached to the robinobioside moiety.

Table 1: Physicochemical Properties of **Quercetin 3-Caffeylrobinobioside**

Property	Value	Source
CAS Number	957110-26-8	Chemical Supplier Data
Molecular Formula	C36H36O19	Chemical Supplier Data
Molecular Weight	772.7 g/mol	Chemical Supplier Data
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	Chemical Supplier Data
Natural Source	Callicarpa bodinieri Levl.	Chemical Supplier Data

## Constituent Moieties

- **Quercetin:** A well-studied flavonol with a pentahydroxyflavone structure. Its antioxidant properties are primarily attributed to the catechol group in the B-ring and the 3-hydroxyl group.
- **Caffeyl Group:** Derived from caffeic acid, this group is a potent antioxidant due to its dihydroxy-substituted aromatic ring.
- **Robinobioside:** A disaccharide consisting of  $\alpha$ -L-Rhamnopyranosyl-(1  $\rightarrow$  6)- $\beta$ -D-galactopyranose.

## Potential Biological Activities and Signaling Pathways

The biological activities of **Quercetin 3-Caffeylrobinobioside** have not been specifically reported. However, based on the activities of its components and related acylated flavonoid

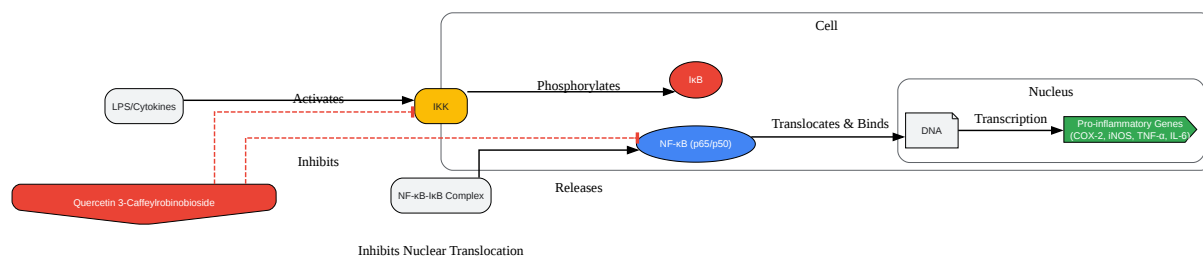
glycosides, it is likely to possess antioxidant and anti-inflammatory properties.

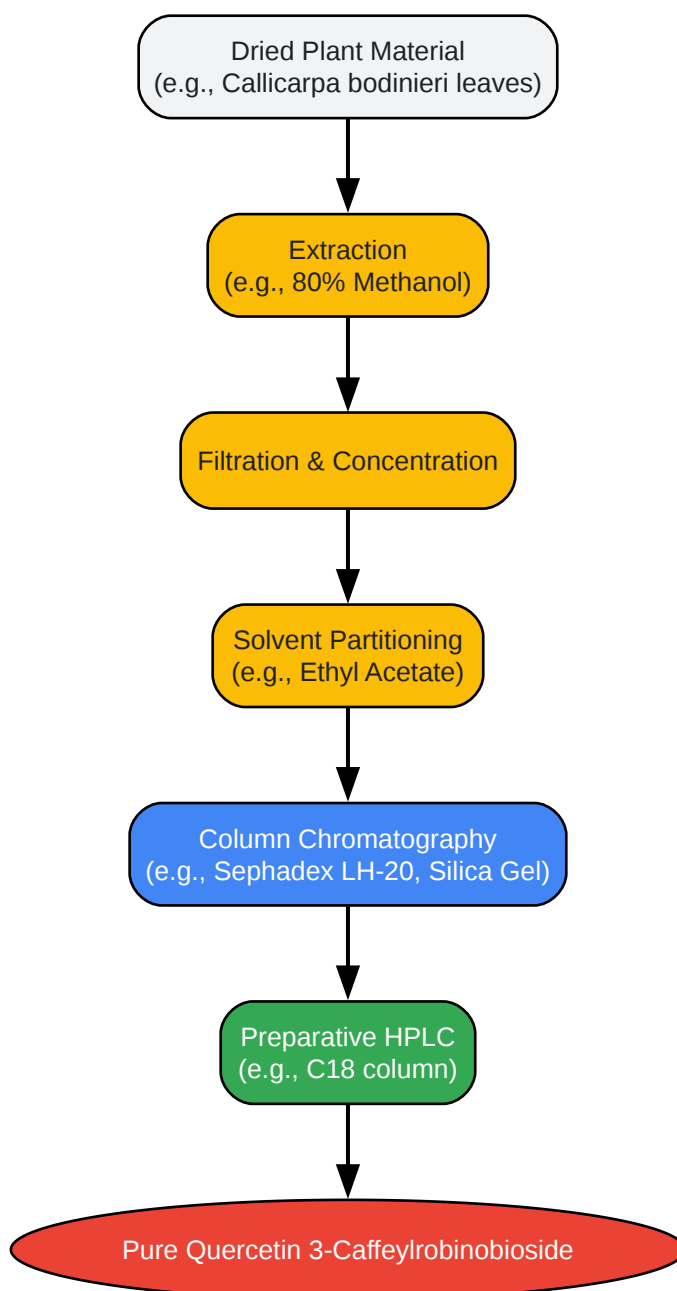
## Antioxidant Activity

Both the quercetin and caffeoyl moieties are potent antioxidants. They can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. The glycosylation and acylation may influence the antioxidant capacity.

## Anti-inflammatory Activity

Quercetin is known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). It can modulate key signaling pathways involved in inflammation, such as the NF- $\kappa$ B and MAPK pathways.





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